3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid is an organic compound classified under quinolinecarboxylic acids. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and is further substituted with both a chlorophenoxy group and a chlorophenyl group. These specific substitutions contribute to its unique chemical reactivity and biological activities, making it a subject of interest in medicinal chemistry and materials science.
The synthesis of 3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. The general approach includes:
The specific conditions and reagents used in these steps can vary based on the desired yield and purity of the final product.
The molecular structure of 3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid can be represented as follows:
The structural formula can be depicted using SMILES notation as: Clc1ccc(cc1)Oc2ccccc2N=C(c3cc(Cl)ccc3)C(=O)O
.
3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for 3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid is primarily studied in relation to its biological activities:
The physical and chemical properties of 3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid include:
These properties are crucial for determining the compound's behavior in various applications, including drug formulation and material science.
3-(4-Chlorophenoxy)-2-(4-chlorophenyl)quinoline-4-carboxylic acid has several scientific applications:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2